(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid
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Overview
Description
The compound “(2S)-2-[(3R,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]pentanedioic acid” is a complex organic molecule with a unique spiro structure. This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core naphthalene structure through cyclization reactions.
Step 2: Introduction of the spiro linkage via a spirocyclization reaction.
Step 3: Functionalization of the molecule with hydroxyl and oxo groups through selective oxidation and reduction reactions.
Step 4:
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Functional group substitution reactions, such as halogenation or nitration, under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups will yield oxo groups, while reduction of oxo groups will yield hydroxyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions due to its unique structure.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and inhibiting or activating enzyme activity.
Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways through its functional groups.
Properties
Molecular Formula |
C28H37NO8 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid |
InChI |
InChI=1S/C28H37NO8/c1-14-5-7-20-26(2,3)21(31)9-10-27(20,4)28(14)12-16-19(30)11-15-17(23(16)37-28)13-29(24(15)34)18(25(35)36)6-8-22(32)33/h11,14,18,20-21,30-31H,5-10,12-13H2,1-4H3,(H,32,33)(H,35,36)/t14-,18+,20?,21-,27+,28-/m1/s1 |
InChI Key |
QZGOQORSUIQVIR-FFZVSTMVSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCC(=O)O)C(=O)O)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCC(=O)O)C(=O)O)O)C)O)(C)C |
Origin of Product |
United States |
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